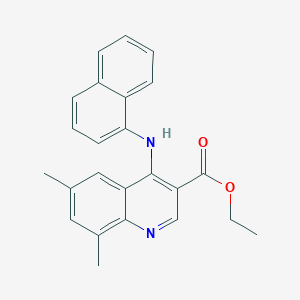

![molecular formula C25H23N3O4S B11635085 N-(4-acetylphenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11635085.png)

N-(4-acetylphenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

„N-(4-Acetylphenyl)-2-{[3-Cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydrochinolin-2-yl]sulfanyl}acetamid“ ist eine komplexe organische Verbindung, die mehrere funktionelle Gruppen aufweist, darunter eine Acetylgruppe, eine Cyanogruppe, einen Furanring und ein Chinolin-Derivat. Verbindungen mit solch unterschiedlichen funktionellen Gruppen weisen häufig einzigartige chemische Eigenschaften und biologische Aktivitäten auf, was sie in verschiedenen Bereichen der wissenschaftlichen Forschung interessant macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von „N-(4-Acetylphenyl)-2-{[3-Cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydrochinolin-2-yl]sulfanyl}acetamid“ beinhaltet wahrscheinlich mehrere Schritte, die jeweils auf die Bildung spezifischer funktioneller Gruppen und die Zusammensetzung der gesamten molekularen Struktur abzielen. Typische Synthesewege können umfassen:

Bildung des Chinolinkernes: Dies könnte eine mehrstufige Synthese aus einfachen aromatischen Vorläufern beinhalten, gefolgt von Cyclisierungsreaktionen.

Einführung des Furanrings: Der Furanring könnte durch eine Cyclisierungsreaktion unter Verwendung eines geeigneten Vorläufers eingeführt werden.

Modifikationen der funktionellen Gruppen: Einführung der Cyanogruppe, Acetylgruppe und Sulfanylgruppe durch spezifische Reaktionen wie nucleophile Substitution, Acylierung und Thiolierung.

Industrielle Produktionsverfahren

Die industrielle Produktion solch komplexer Verbindungen erfordert häufig die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann Folgendes beinhalten:

Katalysatoren: Verwendung spezifischer Katalysatoren zur Steigerung der Reaktionsgeschwindigkeiten.

Temperatur- und Druckkontrolle: Genaue Kontrolle der Reaktionsbedingungen, um die Bildung des gewünschten Produkts zu begünstigen.

Reinigungstechniken: Verwendung von Chromatographie, Kristallisation und anderen Techniken zur Reinigung des Endprodukts.

Analyse Chemischer Reaktionen

Arten von Reaktionen

„N-(4-Acetylphenyl)-2-{[3-Cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydrochinolin-2-yl]sulfanyl}acetamid“ kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um je nach verwendetem Oxidationsmittel unterschiedliche Produkte zu bilden.

Reduktion: Reduktionsreaktionen könnten auf spezifische funktionelle Gruppen wie die Cyanogruppe oder die Ketongruppe abzielen.

Substitution: Nucleophile oder elektrophile Substitutionsreaktionen könnten bestimmte Teile des Moleküls modifizieren.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Lösungsmittel: Organische Lösungsmittel wie Dichlormethan, Ethanol.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie könnte diese Verbindung als Baustein für die Synthese komplexerer Moleküle oder als Reagenz in verschiedenen organischen Reaktionen verwendet werden.

Biologie

In der biologischen Forschung könnten Verbindungen mit solch unterschiedlichen funktionellen Gruppen auf ihre potenziellen biologischen Aktivitäten untersucht werden, wie z. B. Enzyminhibition oder Rezeptorbindung.

Medizin

In der pharmazeutischen Chemie könnte diese Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht werden, wie z. B. entzündungshemmende, krebshemmende oder antimikrobielle Aktivitäten.

Industrie

In der Industrie könnte die Verbindung Anwendung bei der Entwicklung neuer Materialien, Arzneimittel oder Agrochemikalien finden.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, compounds with such diverse functional groups might be studied for their potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, the compound might find applications in the development of new materials, pharmaceuticals, or agrochemicals.

Wirkmechanismus

Der Wirkungsmechanismus von „N-(4-Acetylphenyl)-2-{[3-Cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydrochinolin-2-yl]sulfanyl}acetamid“ hängt von seinen spezifischen Interaktionen mit molekularen Zielstrukturen ab. Mögliche Mechanismen könnten umfassen:

Enzyminhibition: Bindung an und Hemmung der Aktivität spezifischer Enzyme.

Rezeptormodulation: Wechselwirkung mit zellulären Rezeptoren zur Modulation von Signalwegen.

DNA-Interkalation: Einfügen in DNA-Stränge und Beeinflussung von Transkriptions- und Replikationsprozessen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(4-Acetylphenyl)-2-{[3-Cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydrochinolin-2-yl]sulfanyl}acetamid: kann mit anderen Chinolinderivaten, Furan-haltigen Verbindungen und Cyano-substituierten Molekülen verglichen werden.

Einzigartigkeit

Die Einzigartigkeit dieser Verbindung liegt in ihrer Kombination von funktionellen Gruppen, die ihr möglicherweise besondere chemische und biologische Eigenschaften verleihen, die in anderen ähnlichen Verbindungen nicht vorkommen.

Schlussfolgerung

„N-(4-Acetylphenyl)-2-{[3-Cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydrochinolin-2-yl]sulfanyl}acetamid“ ist eine komplexe und potenziell vielseitige Verbindung mit Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung. Ihre einzigartige Struktur und ihre vielfältigen funktionellen Gruppen machen sie zu einem interessanten Thema für weitere Studien und Erkundungen.

Eigenschaften

Molekularformel |

C25H23N3O4S |

|---|---|

Molekulargewicht |

461.5 g/mol |

IUPAC-Name |

N-(4-acetylphenyl)-2-[[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C25H23N3O4S/c1-14-6-11-21(32-14)23-18(12-26)25(28-19-4-3-5-20(30)24(19)23)33-13-22(31)27-17-9-7-16(8-10-17)15(2)29/h6-11,23,28H,3-5,13H2,1-2H3,(H,27,31) |

InChI-Schlüssel |

ISPKTZMTQLRZGR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(O1)C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NC4=CC=C(C=C4)C(=O)C)C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1E)-1-(4-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-2-methoxybenzamide](/img/structure/B11635005.png)

![1-(2-Ethoxy-2-oxoethyl)-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11635006.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11635010.png)

![2-(4-Hydroxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11635014.png)

![2-Methyl-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11635020.png)

![ethyl (2Z)-2-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11635025.png)

![1-(3-Fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B11635028.png)

![Methyl 4-{[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B11635035.png)

![2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl morpholine-4-carbodithioate](/img/structure/B11635040.png)

methyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B11635047.png)

![3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635062.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylprop-2-en-1-yl)quinazolin-4(3H)-one](/img/structure/B11635075.png)

![2-Amino-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11635078.png)